3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with benzyl, fluoro, and methylbenzyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multistep organic synthesis. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl, fluoro, and methylbenzyl substituents. Key steps in the synthesis may include:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole ring system.
Introduction of Substituents: The benzyl, fluoro, and methylbenzyl groups are introduced through various organic reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-(trifluoromethyl)benzyl bromide: A compound with similar structural features but different substituents.
3-formylphenylboronic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-benzyl-8-fluoro-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-17-6-5-9-19(12-17)15-29-22-11-10-20(26)13-21(22)23-24(29)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNMTWUPZIAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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